molecular formula C27H19N3O2 B2645533 (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one CAS No. 1312003-76-1

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one

Cat. No.: B2645533
CAS No.: 1312003-76-1
M. Wt: 417.468
InChI Key: PNTZSQSIGKLROG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one is a synthetic small molecule designed for oncological research, incorporating both quinoline and quinoxaline pharmacophores. These scaffolds are frequently found in compounds that inhibit key receptor tyrosine kinases (RTKs) and associated carcinogenic pathways . Its molecular structure suggests potential as a multi-kinase inhibitor for investigational use in biochemical assays. Primary Research Applications and Value: Quinoline-based molecules are prominent in targeted cancer therapy, with several FDA-approved drugs acting as inhibitors of receptors like c-Met, VEGFR, and EGFR . These receptors are pivotal in regulating critical cellular processes such as proliferation, apoptosis, and angiogenesis. The aberrant activation of their downstream signaling pathways, including Ras/Raf/MEK and PI3K/AkT/mTOR, is a hallmark of numerous cancers . Concurrently, quinoxaline derivatives have demonstrated a broad spectrum of antiproliferative effects by targeting various mechanisms, including other receptor tyrosine kinases and enzymes such as lactate dehydrogenase A (LDHA) . The hybridization of these two privileged structures in a single molecule offers a compelling approach for researching multi-targeted inhibition, which may help overcome drug resistance in advanced disease models. This product is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary safety assessments and protocol approvals before use.

Properties

IUPAC Name

1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTZSQSIGKLROG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Quinolinone Derivatives

Quinolinone compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications in quinolinones can significantly influence their biological activities, making them attractive candidates for drug development.

Biological Activities

  • Anticancer Activity :
    • Quinolinone derivatives have shown promising results in inducing apoptosis in various cancer cell lines. For instance, studies indicate that certain derivatives can enhance apoptosis in MCF-7 breast cancer cells by targeting specific cellular pathways involved in cell death and proliferation .
    • The compound has been reported to exhibit significant cytotoxic effects against several cancer cell lines, including MCF-7 and HL-60 cells. The mechanism of action appears to involve the induction of DNA damage and inhibition of cell proliferation .
  • Mechanism of Action :
    • The biological activity of quinolinones often involves the modulation of key signaling pathways associated with cancer progression. For example, they may influence the expression of genes related to apoptosis and multidrug resistance .
    • The specific compound has been noted to interact with various molecular targets, leading to enhanced apoptotic signaling and reduced viability of cancer cells.

Synthesis and Evaluation

The synthesis of (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one typically involves multi-step organic reactions aimed at constructing the quinolinone scaffold with specific substituents that enhance its biological activity.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Induces apoptosis
Compound BHL-600.3DNA damage and proliferation inhibition
This compoundMCF-7, HL-60<0.5 (HL-60)Targets apoptotic pathways

Case Studies

  • Case Study 1 : In a study evaluating the anticancer properties of various quinolinone derivatives, this compound was found to be one of the most potent compounds tested against HL-60 cells, exhibiting an IC50 value significantly lower than standard chemotherapeutic agents .
  • Case Study 2 : Another investigation into the effects of this compound on MCF-7 cells demonstrated a marked increase in apoptosis compared to control groups, suggesting its potential as an effective therapeutic agent in breast cancer treatment .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one Quinoxalin-6-yl acryloyl, 1-methyl, 4-phenyl C28H20N3O2 430.48 Quinoxaline moiety for enhanced π interactions; E-configuration of acryloyl -
(E)-6-Chloro-3-(3-(5-fluoropyridin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one () 5-fluoropyridin-3-yl acryloyl, 6-chloro, 4-phenyl C23H14ClFN2O2 420.83 Fluoropyridine substituent; chloro group enhances lipophilicity
(E)-6-Chloro-3-(3-(4-fluorophenyl)acryloyl)quinolin-2(1H)-one (133, ) 4-fluorophenyl acryloyl, 6-chloro C18H11ClFNO2 327.05 Fluorophenyl group for electronic modulation; simplified scaffold
4-Hydroxy-1-methyl-3-[E-3-(4-oxo-4H-chromen-3-yl)acryloyl]quinolin-2(1H)-one (3, ) Chromen-4-one acryloyl, 1-methyl, 4-hydroxy C22H15NO4 357.36 Chromenone substituent; hydroxyl group for hydrogen bonding
(E)-6-Chloro-3-(3-(5,6-difluoro-1H-benzo[d]imidazol-2-yl)acryloyl)-4-(4-fluorophenyl)quinolin-2(1H)-one (49, ) 5,6-difluoro-benzoimidazolyl acryloyl, 6-chloro, 4-fluorophenyl C25H14ClF3N3O2 480.07 Dual fluorine substitution; benzoimidazole for heterocyclic diversity

Physicochemical Properties

  • Lipophilicity: The chloro and fluorine substituents in analogs like 49 and 133 increase logP values, enhancing membrane permeability. The target compound’s quinoxaline moiety may balance lipophilicity with aromatic solvation .
  • Solubility : Hydroxyl groups (e.g., in compound 3 ) improve aqueous solubility, whereas the target compound’s lack of polar groups may limit solubility unless formulated with excipients .

Research Findings and Data

NMR and Spectroscopic Data

  • Compound 133 () : 1H NMR (DMSO-d6) showed characteristic peaks for the acryloyl group (δ 7.03, J = 16.3 Hz) and aromatic protons (δ 7.22–7.45), consistent with E-configuration .
  • Compound 3 () : Yielded a 41% yield with HRMS data confirming molecular ion peaks .

Yield and Purity

  • Compound 106b (): Achieved 81% yield via flash chromatography, demonstrating efficient purification for acryloyl-containing quinolinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.